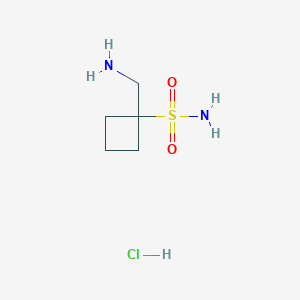

1-(Aminomethyl)cyclobutane-1-sulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The first paper describes a concise asymmetric synthesis of a sulfonamide and its ethyl ester, which are used as building blocks in the preparation of HCV NS3 protease inhibitors . The synthesis involves an asymmetric cyclopropanation under phase transfer catalysis conditions, which has been improved through a detailed mechanistic investigation. The process includes wet milling to accelerate the reaction and a controlled crystallization process for enantiomeric enrichment. Although this paper does not directly describe the synthesis of 1-(Aminomethyl)cyclobutane-1-sulfonamide hydrochloride, the methods used could potentially be adapted for its synthesis given the structural similarities as a cycloalkane-derived sulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamides like this compound is characterized by the presence of the sulfonamide group. The papers provided do not offer a direct analysis of this compound's molecular structure, but they do discuss the importance of stereochemistry and enantiomeric purity in the synthesis of related compounds . The stereochemistry is crucial for the biological activity of these molecules, especially when they are used as inhibitors or as part of drug design.

Chemical Reactions Analysis

The second paper discusses the synthesis of a series of benzene-1-sulfonamides and their inhibitory activity toward different isoforms of carbonic anhydrase . The chemical reactions involved in the synthesis of these sulfonamides include the formation of a dihydro-thiazole ring and the introduction of various substituents that affect the activity and selectivity of the compounds. While the specific chemical reactions of this compound are not detailed, the paper provides insight into the types of chemical modifications that can be made to sulfonamide compounds to alter their biological properties.

Physical and Chemical Properties Analysis

Neither paper provides specific information on the physical and chemical properties of this compound. However, sulfonamides generally have properties that make them soluble in water and capable of forming salts, such as the hydrochloride salt . These properties are important for the bioavailability and solubility of the compounds in biological systems. The papers suggest that the physical and chemical properties of sulfonamides can be fine-tuned through synthetic modifications to meet the requirements of their intended applications, such as drug development .

Scientific Research Applications

Cyclobutadiene Intermediates in Cycloaddition Reactions

The compound plays a significant role in organic synthesis, particularly in cycloaddition reactions involving cyclobutadiene intermediates. Eisch, Hallenbeck, and Lucarelli (1991) demonstrated that 1-alkynyl sulfones, including compounds structurally related to 1-(aminomethyl)cyclobutane-1-sulfonamide hydrochloride, form cyclobutadiene rings. This finding is pivotal in understanding the reaction pathways and products in organic synthesis (Eisch, Hallenbeck, & Lucarelli, 1991).

Synthesis of Substituted 2-Aminocyclobutanones

Armoush, Syal, and Becker (2008) explored the reaction of nitrogen derivatives with 1,2-bis(trimethylsilyloxy)cyclobutene to yield various 2-aminocyclobutanone derivatives. This study highlights the utility of compounds similar to this compound in the synthesis of aminocyclobutanones, which have applications in medicinal chemistry and drug development (Armoush, Syal, & Becker, 2008).

Modular Synthon for Hydrolase Enzyme Inhibitors

Mohammad, Reidl, Zeller, and Becker (2020) investigated the synthesis of a protected α-aminocyclobutanone as a modular synthon. This research is significant for the development of cyclobutanone-containing lead inhibitors for hydrolase enzymes, including serine proteases and metalloproteases. The study demonstrates the versatility of this compound derivatives in medicinal chemistry (Mohammad, Reidl, Zeller, & Becker, 2020).

Synthesis of Conformationally Rigid Sultams

Dibchak, Shcherbacova, Denisenko, and Mykhailiuk (2019) developed a method for synthesizing conformationally rigid sultams fused with the cyclobutane ring. This study is relevant for exploring new chemical spaces and developing unique molecular structures, potentially useful in various scientific applications (Dibchak, Shcherbacova, Denisenko, & Mykhailiuk, 2019).

Design and Synthesis of 3D Cyclobutane Fragment Library

Hamilton, Beemsterboer, Carter, Elsayed, Huiberts, Klein, O’Brien, de Esch, and Wijtmans (2022) focused on fragment-based drug discovery using the cyclobutane moiety. Their work highlights the potential of this compound derivatives in creating diverse chemical libraries for drug discovery (Hamilton et al., 2022).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(aminomethyl)cyclobutane-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c6-4-5(2-1-3-5)10(7,8)9;/h1-4,6H2,(H2,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJKGJLHZKBIRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)S(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2126162-91-0 |

Source

|

| Record name | 1-(aminomethyl)cyclobutane-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2505641.png)

![(4-(3,4-Difluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2505642.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2505646.png)

![2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2505650.png)

![3-Ethenylsulfonyl-N-[2-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B2505652.png)

![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide](/img/structure/B2505655.png)

![methyl 4-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2505658.png)

![7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2505662.png)